molecular formula C8H16N2O2 B2871630 Methyl 1-methyl-1,4-diazepane-6-carboxylate CAS No. 1417898-92-0

Methyl 1-methyl-1,4-diazepane-6-carboxylate

Cat. No. B2871630
M. Wt: 172.228
InChI Key: KYOKOQXQXBOPEG-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1,4-diazepane-6-carboxylate” is a chemical compound with the molecular formula C8H16N2O2 . It is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including “Methyl 1-methyl-1,4-diazepane-6-carboxylate”, often involves the Mitsunobu reaction . This reaction is a powerful method for the inversion of alcohol stereochemistry and for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1,4-diazepane-6-carboxylate” consists of a seven-membered ring with two nitrogen atoms and a methyl ester group . The presence of nitrogen atoms in the ring structure makes it a heterocyclic compound .

Future Directions

The future directions for the study of “Methyl 1-methyl-1,4-diazepane-6-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. These compounds could be of interest in the development of new pharmaceuticals and materials .

properties

IUPAC Name

methyl 1-methyl-1,4-diazepane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-4-3-9-5-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOKOQXQXBOPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1,4-diazepane-6-carboxylate

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